4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-ol
Description
Significance of Bicyclo[2.2.2]octane Architectures in Chemical Research
The bicyclo[2.2.2]octane (BCO) scaffold is of paramount importance in chemical research, primarily due to its unique three-dimensional and rigid structure. This framework serves as an excellent scaffold for the precise spatial positioning of functional groups, a highly desirable characteristic in medicinal chemistry.
A significant application of the BCO core is as a three-dimensional bioisostere for the para-phenyl group. pharmablock.com Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological responses in a target molecule. Replacing flat, two-dimensional phenyl rings with the saturated, 3D-rich BCO scaffold can lead to improved physicochemical properties in drug candidates, such as enhanced aqueous solubility and metabolic stability. pharmablock.com The distance between the connecting atoms in the BCO scaffold (2.60 Å) is geometrically similar to that of a p-phenyl group (2.82 Å), allowing it to maintain pharmacological efficacy. pharmablock.com
Furthermore, the defined stereochemistry of BCO systems makes them invaluable in developing chiral catalysts for asymmetric synthesis. The fixed orientation of substituents on the bicyclic framework can create a well-defined chiral environment, enabling high levels of stereocontrol in chemical reactions. acs.org BCO derivatives are also used as intermediates and building blocks in the total synthesis of complex natural products, such as platencin, and in material science for creating polymers with tailored properties. solubilityofthings.comrsc.org The rigid framework has also been explored for the development of novel antiviral drugs, for instance, as a core scaffold for non-covalent inhibitors of the SARS-CoV-2 3CLpro main protease. nih.govresearchgate.net
Historical Overview of Bridgehead Substituted Bicyclo[2.2.2]octanes
The history of bicyclo[2.2.2]octane chemistry is intrinsically linked to the development of the Diels-Alder reaction, a powerful [4+2] cycloaddition for forming six-membered rings, first described in 1928. arkat-usa.org This reaction provided the first viable pathway for constructing the bicyclic framework. Early research in the mid-20th century focused on synthesizing the parent hydrocarbon and its simple derivatives to understand the fundamental properties of these strained systems.
The synthesis of bridgehead-substituted bicyclo[2.2.2]octanes, which are compounds functionalized at the carbon atoms common to all three rings, represented a significant synthetic challenge and area of interest. An early report by Roberts, Moreland, and Frazer in 1953 described the syntheses of several 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids. acs.org A subsequent key development was reported in 1965, detailing the addition of ethylene (B1197577) to cyclohexa-1,3-diene-1,4-dicarboxylic acid derivatives to create bicyclo[2.2.2]octanes with substituents at both bridgehead positions (C1 and C4). acs.org
Over the following decades, research expanded to develop more sophisticated methods for functionalizing the BCO core at various positions, including the bridgeheads. lu.selookchem.com These advancements were crucial in elevating BCO derivatives from chemical curiosities to the versatile and widely used tools they are in modern chemical synthesis.
Research Landscape and Foundational Studies of 4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-ol
This compound is a specific bridgehead-disubstituted bicyclo[2.2.2]octane derivative. It is recognized in chemical literature as a valuable building block for organic synthesis. aaronchem.com Its compact and rigid bicyclo[2.2.2]octane framework makes it a suitable starting material for creating novel pharmaceuticals and agrochemicals. aaronchem.com
The compound's utility stems from the two hydroxyl groups attached to the stable scaffold. aaronchem.com The primary hydroxyl group of the hydroxymethyl moiety and the tertiary hydroxyl group at the bridgehead position serve as reactive handles for a wide array of chemical transformations, allowing for further functionalization and the introduction of diverse chemical functionalities. aaronchem.com For example, a recent PhD thesis from 2024 describes the synthesis of this compound from methyl 4-acetoxybicyclo[2.2.2]octane-1-carboxylate. dtu.dk
The foundational properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 72948-89-1 | aaronchem.com |
| Molecular Formula | C₉H₁₆O₂ | aaronchem.com |
| Molecular Weight | 156.22 g/mol | aaronchem.com |
| Physical Form | White solid | |
| IUPAC Name | This compound | |
| InChI Key | SLPTVDBWTSIOKW-UHFFFAOYSA-N | |
| Storage Temperature | 0-8 °C |
Structure
3D Structure
Properties
IUPAC Name |
4-(hydroxymethyl)bicyclo[2.2.2]octan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-7-8-1-4-9(11,5-2-8)6-3-8/h10-11H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPTVDBWTSIOKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601277101 | |
| Record name | 4-Hydroxybicyclo[2.2.2]octane-1-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601277101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72948-89-1 | |
| Record name | 4-Hydroxybicyclo[2.2.2]octane-1-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72948-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxybicyclo[2.2.2]octane-1-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601277101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Preparations of 4 Hydroxymethyl Bicyclo 2.2.2 Octan 1 Ol and Its Intermediates
Enantioselective Synthesis Approaches for Bicyclo[2.2.2]octane-1-carboxylates
The creation of enantiomerically pure bicyclo[2.2.2]octane-1-carboxylates is a critical step, as the stereochemistry of the final product is often determined at this stage. Various methods have been developed to achieve high enantioselectivity.
A notable metal-free approach involves a tandem [4+2] cycloaddition reaction between α'-ethoxycarbonyl cyclohexenone and nitroolefins. cdnsciencepub.comrsc.org This method is catalyzed by a chiral thiourea (B124793) derivative and proceeds under mild, operationally simple conditions. cdnsciencepub.comthieme-connect.com The reaction is believed to occur through an open transition state mediated by the organic base, leading to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields and with high enantioselectivities. cdnsciencepub.comrsc.org This methodology is significant as it avoids the use of metal catalysts and is amenable to gram-scale synthesis. thieme-connect.com
Another powerful strategy for constructing the bicyclic core is the Diels-Alder reaction. Asymmetric syntheses of highly functionalized bicyclo[2.2.2]octene derivatives have been achieved through a regioselective Diels-Alder reaction between a 3,6-dimethyl-o-quinone monoacetal and 1,1-diethoxyethylene. Subsequent enzymatic resolution of the resulting adduct provides access to optically active bicyclo[2.2.2]octene derivatives, which serve as versatile chiral building blocks.
An all-carbon inverse-electron-demand Diels-Alder (IEDDA) reaction has also been employed for the asymmetric synthesis of [2.2.2]-bicyclic lactones. This reaction, when scaled to 1 mmol, can produce the desired products with good yields and high enantiomeric ratios.
The table below summarizes the key aspects of these enantioselective methods.
| Method | Catalyst/Reagent | Key Features | Enantiomeric Excess (ee) | Reference(s) |
| Metal-Free Tandem [4+2] Cycloaddition | Chiral Thiourea | Metal-free, mild conditions, scalable | >95% | cdnsciencepub.comthieme-connect.com |
| Asymmetric Diels-Alder Reaction | Enzymatic Resolution | Access to highly functionalized intermediates | High | |
| Asymmetric All-Carbon IEDDA | Not specified | Good yields and enantioselectivity at mmol scale | 94:6 er |
Analysis of Reaction Efficiency and Yield in Synthetic Protocols
The metal-free tandem reaction for the synthesis of bicyclo[2.2.2]octane-1-carboxylates has been shown to provide good to excellent yields. cdnsciencepub.comrsc.org For instance, the reaction of α'-ethoxycarbonyl cyclohexenone with various nitroolefins, using only 3 mol% of the organocatalyst, furnishes the corresponding bicyclo[2.2.2]octane-1-carboxylates in good yields and with excellent stereoselectivities. researchgate.net
The subsequent reduction of the carboxylate and other functional groups to obtain 4-(hydroxymethyl)bicyclo[2.2.2]octan-1-ol is a critical transformation. The reduction of a related diester, bicyclo[2.2.2]octane-1,4-dicarboxylate, to the corresponding diol, bicyclo[2.2.2]octane-1,4-dimethanol, can be achieved using conventional homogeneous hydrogenation catalysts. google.com A specific example from a doctoral thesis details the reduction of methyl 4-acetoxybicyclo[2.2.2]octane-1-carboxylate using diisobutylaluminum hydride (DIBAL-H), which is a common reducing agent for converting esters to alcohols. dtu.dk
Furthermore, the reduction of amide functionalities within the bicyclo[2.2.2]octane system to amines has been accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov While not a direct route to the target diol, this demonstrates the feasibility of reducing functional groups on this rigid scaffold.
The table below presents data on the yields of relevant synthetic transformations.
| Starting Material | Product | Reagent(s) | Yield | Reference(s) |
| α'-Ethoxycarbonyl cyclohexenone and nitroolefins | Bicyclo[2.2.2]octane-1-carboxylates | Chiral Thiourea | Good to Excellent | cdnsciencepub.comrsc.org |
| Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate | Diethyl 2,5-dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylate | Ruthenium dioxide, H₂ | High | cdnsciencepub.com |
| Methyl 4-acetoxybicyclo[2.2.2]octane-1-carboxylate | This compound | Diisobutylaluminum hydride | 35% (for a similar transformation) | dtu.dk |
| Bicyclo[2.2.2]octane-1,4-dicarboxyl chloride | 1,4-Diaminobicyclo[2.2.2]octane | Hofmann reaction followed by hydrolysis | High | cdnsciencepub.com |
It is important to note that the synthesis of 1,4-disubstituted bicyclo[2.2.2]octane derivatives can be challenging, with some routes suffering from poor net yields and requiring expensive or toxic reagents. google.com However, newer methods, such as those involving transition metal-catalyzed oxidations of 1,4-dimethylene cyclohexane (B81311), offer potentially more efficient and commercially viable pathways to these important bicyclic structures. google.comgoogle.com
Advanced Chemical Transformations and Derivative Chemistry of 4 Hydroxymethyl Bicyclo 2.2.2 Octan 1 Ol
Reactions Involving Hydroxyl Functionalities
The presence of two distinct hydroxyl groups, a primary at the hydroxymethyl substituent and a tertiary at the bridgehead position, allows for selective and differential reactivity. The primary hydroxyl group is generally more reactive and accessible for transformations like oxidation, esterification, and etherification. aaronchem.com
Selective protection of one hydroxyl group over the other is a key strategy in the synthesis of advanced derivatives. For instance, the primary hydroxyl group can be selectively protected using bulky protecting groups like trityl (Tr), allowing for subsequent reactions at the tertiary hydroxyl group. google.com Common protecting groups for alcohols, such as acetyl (Ac), benzoyl (Bz), and various silyl (B83357) ethers, can be employed, with their introduction and removal tailored to the specific synthetic route. highfine.com The choice of protecting group and reaction conditions can influence the regioselectivity of these transformations.
Oxidation of the primary hydroxyl group can yield the corresponding aldehyde or carboxylic acid, depending on the oxidant and reaction conditions. aaronchem.comresearchgate.net Conversely, the tertiary alcohol is resistant to oxidation under standard conditions. This differential reactivity is a cornerstone of the synthetic utility of this diol.
Esterification of the hydroxyl groups is a common transformation. pitt.edu The primary alcohol can be selectively esterified under controlled conditions. The use of acyl chlorides or anhydrides in the presence of a base is a standard method for introducing ester functionalities. highfine.com
Modifications and Functionalization at the Bicyclo[2.2.2]octane Core
While reactions at the hydroxyl groups are more common, modifications to the bicyclo[2.2.2]octane core itself can be achieved, though they often require more forcing conditions. The rigid, saturated nature of the bicyclic system makes it generally unreactive towards many common organic transformations. However, radical-based reactions or rearrangements can be used to introduce new functionalities.
It is important to note that the bridgehead positions of the bicyclo[2.2.2]octane system are generally inert to nucleophilic substitution. google.com Therefore, functionalization at these positions often relies on alternative synthetic strategies, such as the derivatization of bridgehead carboxylic acids or the use of radical-mediated processes.
Synthesis of Structured Derivatives
The unique stereochemistry and rigidity of the 4-(hydroxymethyl)bicyclo[2.2.2]octan-1-ol scaffold make it an attractive building block for the synthesis of highly structured and complex molecules.
The corresponding carboxylic acid, 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid, can be synthesized through the oxidation of the primary alcohol of this compound. This derivative is a valuable intermediate for the synthesis of other functionalized bicyclo[2.2.2]octanes. For example, it can be further converted to esters, amides, or other carboxylic acid derivatives.
A related compound, 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid, has been used as a precursor in the synthesis of other functionalized bicyclo[2.2.2]octane derivatives. dtu.dk
The monoester, methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate, is a key derivative that can be obtained through the selective esterification of the corresponding carboxylic acid or by partial reduction of the diester, dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate. google.comgoogle.com For instance, the hydrogenation of dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate using a Ru-TRIPHOS catalyst can yield methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate with high selectivity. google.comgoogle.com
| Reactant | Catalyst | Product | Selectivity |
| Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate | Ru-TRIPHOS | Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate | 100% |
This ester analog serves as a versatile intermediate for further functionalization at the hydroxymethyl group. aaronchem.comnih.gov
The introduction of amino groups into the bicyclo[2.2.2]octane framework leads to the formation of aminated derivatives and bicyclic amino acids, which are of interest in medicinal chemistry. nih.gov For example, 4-amino-1-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol is a known derivative. nih.gov The synthesis of such compounds can involve multi-step sequences starting from functionalized bicyclo[2.2.2]octene precursors. For instance, the Hoffman degradation of a carboxamide or the reductive opening of a lactone ring can be employed to introduce an amino group. nih.gov
The synthesis of all-endo-5-amino-6-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol has been achieved through the reductive opening of a lactone intermediate followed by deprotection. nih.gov These bicyclic amino alcohols are valuable scaffolds for the development of new therapeutic agents.
The rigid and well-defined geometry of the bicyclo[2.2.2]octane skeleton makes it an excellent building block for the construction of supramolecular assemblies. The predictable orientation of substituents at the bridgehead positions allows for the design of molecular hosts, guests, and other complex architectures.
While direct use of this compound in supramolecular assemblies is not extensively documented in the provided search results, related bicyclo[2.2.2]octane derivatives, such as hexahydroxy-bicyclo[2.2.2]octane, have been used as templates for the synthesis of macrocycles. researchgate.net The diol functionality of this compound provides handles for covalent attachment to other molecular components, suggesting its potential as a linker or scaffold in the rational design of supramolecular structures.
Spectroscopic and Crystallographic Characterization of 4 Hydroxymethyl Bicyclo 2.2.2 Octan 1 Ol and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of bicyclo[2.2.2]octane derivatives, providing detailed information about the connectivity and stereochemical arrangement of atoms. Both ¹H and ¹³C NMR are instrumental in assigning the structure of these rigid molecules.
In the ¹H NMR spectrum of bicyclo[2.2.2]octane systems, the chemical shifts and coupling constants of the bridgehead and bridge protons are characteristic. For instance, in dihydroxy derivatives of isoeremone, which incorporate the bicyclo[2.2.2]octane skeleton, the ¹H NMR spectrum (at 300 MHz in CDCl₃) shows distinct signals for the methyl groups and hydroxyl protons. publish.csiro.au For example, one isomer exhibited singlets at δ 0.92 (6H) and δ 1.60 (3H) for the methyl groups, and singlets at δ 2.54 and δ 3.03 for the hydroxyl protons. publish.csiro.au The stereochemistry of substituents can be determined through the analysis of Nuclear Overhauser Effect (nOe) correlations, which provide through-space information about the proximity of protons. nih.gov For example, nOe correlations were crucial in assigning the regio- and stereochemistry of cycloadducts in the synthesis of andibenin B. nih.gov
¹³C NMR spectroscopy is equally vital for structural assignment. The rigid nature of the bicyclo[2.2.2]octane core results in a predictable range of chemical shifts for the carbon atoms. In a study of a steroidal bicyclo[2.2.2]octane rotor, the methylene (B1212753) carbons of the bicyclo[2.2.2]octane fragment produced a strong, single signal at δ 32.3 ppm in the solid state, very close to the solution-state value of δ 32.1 ppm in CDCl₃. nih.gov For a dihydroxy derivative of isoeremone, the ¹³C NMR spectrum (at 75 MHz in CDCl₃) provided key data for its structural confirmation. publish.csiro.au The chemical shifts of the carbons in the bicyclo[2.2.2]octane core are sensitive to the nature and orientation of substituents.
Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are often employed to definitively assign proton and carbon signals and to establish long-range correlations, which is particularly useful in complex, substituted bicyclo[2.2.2]octane systems. adelaide.edu.au These techniques have been used to confirm the stereochemistry of rearranged diols and to assign the structure of complex natural products containing the bicyclo[2.2.2]octane motif. nih.govadelaide.edu.au
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Bicyclo[2.2.2]octane Derivatives
| Compound/Fragment | Nucleus | Solvent | Chemical Shift (ppm) | Reference |
|---|---|---|---|---|
| Dihydroxy isoeremone analog | ¹H | CDCl₃ | 0.92 (s, 6H), 1.60 (s, 3H), 2.20 (s, 3H), 2.54 (s, OH), 3.03 (s, OH) | publish.csiro.au |
| Steroidal BCO rotor (methylene C's) | ¹³C | Solid State | 32.3 | nih.gov |
| Andibenin B core analog | ¹³C | CDCl₃ | 201.0, 198.5, 168.7, 150.1, 137.1, 73.5, 68.4, 64.9, 54.3, 47.3, 34.1, 29.2, 20.6, 17.0 | nih.gov |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of 4-(hydroxymethyl)bicyclo[2.2.2]octan-1-ol and its analogs. It also provides valuable structural information through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) is particularly useful for confirming the molecular formula of a compound with high accuracy. For example, in the synthesis of the bicyclo[2.2.2]octane core of andibenin B, HRMS (ESI-TOF) was used to confirm the elemental composition of key intermediates. nih.gov For one such intermediate, the calculated m/z for [M+H]⁺ was 343.0458, with the found value being 343.0457, confirming the formula C₁₂H₁₃F₃O₆S. nih.gov
The fragmentation patterns observed in the mass spectrum provide insights into the structure of the molecule. The rigid bicyclo[2.2.2]octane skeleton can lead to characteristic fragmentation pathways. In the mass spectrum of a dihydroxy derivative of isoeremone, the molecular ion peak (M⁺) was observed at m/z 280, with other significant fragments at m/z 262, 247, 244, and 229. publish.csiro.au The fragmentation of bicyclic systems can be complex, often involving retro-Diels-Alder reactions or rearrangements. For instance, the mass spectra of bicyclo[2.2.2]octane itself shows a characteristic fragmentation pattern. aip.org
Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for the analysis of mixtures containing bicyclo[2.2.2]octane derivatives. google.comjustia.com This method allows for the separation of different components in a mixture followed by their individual mass spectrometric analysis, which is invaluable for reaction monitoring and purity assessment. google.comjustia.com For example, GC-MS analysis of a reaction mixture showed the presence of 4-acetoxybicyclo[2.2.2]-octan-1-ol as the major product along with bicyclo[2.2.2]octane-1,4-diol. google.com
Table 2: High-Resolution Mass Spectrometry Data for Bicyclo[2.2.2]octane Derivatives
| Compound | Ionization Mode | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|
| C₁₂H₁₃F₃O₆S | ESI-TOF [M+H]⁺ | 343.0458 | 343.0457 | nih.gov |
| C₁₄H₁₈O₆ | ESI-TOF [M+H]⁺ | 283.1176 | 283.1182 | nih.gov |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound and its analogs. The vibrational frequencies of specific bonds provide a characteristic fingerprint of the molecule.
The most prominent feature in the IR spectrum of this compound is the broad absorption band corresponding to the O-H stretching of the hydroxyl groups, typically appearing in the region of 3200–3600 cm⁻¹. The broadness of this peak is indicative of hydrogen bonding, which can be either intermolecular or intramolecular. researchgate.net The exact position and shape of the O-H stretching band can provide information about the nature and strength of these hydrogen bonds. researchgate.net
In addition to the hydroxyl group, the C-H stretching vibrations of the bicyclo[2.2.2]octane framework are observed in the region of 2850–3000 cm⁻¹. The C-O stretching vibrations of the primary and tertiary alcohols will also be present, typically in the 1000–1250 cm⁻¹ region. For analogs containing other functional groups, characteristic IR absorptions will also be present. For example, carbonyl groups (C=O) in ketone or ester derivatives will show strong absorptions around 1650-1750 cm⁻¹. nih.gov In one study, an intermediate in the synthesis of andibenin B showed IR absorptions at 3458 cm⁻¹ (O-H), 1729 cm⁻¹, and 1668 cm⁻¹ (C=O). nih.gov
The rigid structure of the bicyclo[2.2.2]octane skeleton gives rise to a complex fingerprint region (below 1500 cm⁻¹) in the IR spectrum, which is unique to the specific compound and can be used for identification by comparison with known spectra.
Table 3: Characteristic Infrared Absorption Frequencies for Bicyclo[2.2.2]octane Analogs
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Example Compound Reference |
|---|---|---|---|
| Hydroxyl (O-H) | Stretching | 3200–3600 | |
| Alkane (C-H) | Stretching | 2850–3000 | |
| Carbonyl (C=O) | Stretching | 1650-1750 | nih.gov |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of crystalline compounds, including the precise bond lengths, bond angles, and stereochemistry of this compound and its analogs.
The rigid and often symmetrical nature of the bicyclo[2.2.2]octane core makes it amenable to crystallization and subsequent X-ray diffraction analysis. Several crystal structures of bicyclo[2.2.2]octane derivatives have been reported, confirming their molecular architecture. publish.csiro.aunih.gov For example, the crystal structures of two diastereomeric dihydroxy derivatives of isoeremone were determined by X-ray crystallography, which unambiguously established their stereochemistry. publish.csiro.au One of these isomers crystallized in the orthorhombic space group P2₁2₁2₁ with unit cell dimensions of a = 18.526(7) Å, b = 11.995(5) Å, and c = 7.101(5) Å. publish.csiro.au
In another study, the single-crystal X-ray diffraction analysis of a steroidal molecular rotor containing a bicyclo[2.2.2]octane unit revealed a ribbon-like packing of the molecules. nih.gov Interestingly, the bicyclo[2.2.2]octane rotator was found to be disordered over two distinct sites, related by angular displacements of 48° and 72°. nih.gov X-ray crystallography has also been used to confirm the structure of rearrangement products in the chemistry of 2,3-dioxabicyclo[2.2.2]octane-5,6-diols. acs.org The geometric parameters obtained from X-ray data, such as the distance between substituents at the 1- and 4-positions, are valuable for comparing the bicyclo[2.2.2]octane scaffold to other molecular structures, such as a para-substituted phenyl ring, in the context of bioisosteric replacement. nih.gov
Table 4: Crystallographic Data for Bicyclo[2.2.2]octane Derivatives
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|
| Dihydroxy isoeremone analog | Orthorhombic | P2₁2₁2₁ | a=18.526(7)Å, b=11.995(5)Å, c=7.101(5)Å | publish.csiro.au |
Chromatographic Techniques for Purity and Mixture Analysis
Chromatographic techniques are essential for the purification, separation, and purity assessment of this compound and its analogs. The choice of chromatographic method depends on the volatility, polarity, and scale of the separation.
Gas chromatography (GC) is well-suited for the analysis of volatile and thermally stable bicyclo[2.2.2]octane derivatives. google.comjustia.com When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for identifying components in a mixture. google.comjustia.com For example, GC-MS has been used to analyze the products of the oxidation of 1,4-dimethylene cyclohexane (B81311), showing the formation of 4-acetoxybicyclo[2.2.2]-octan-1-ol and bicyclo[2.2.2]octane-1,4-diol. google.com The retention time in GC is a characteristic property of a compound under specific conditions and can be used for identification by comparison with standards.
High-performance liquid chromatography (HPLC) is a versatile technique for the separation and purification of a wide range of compounds, including less volatile and more polar bicyclo[2.2.2]octane derivatives. It is often used for preparative separations to isolate pure compounds from reaction mixtures.
Thin-layer chromatography (TLC) is a simple and rapid method for monitoring the progress of reactions and for preliminary purity assessment. nih.gov The Rf value, the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property that depends on the compound, the stationary phase, and the mobile phase. For example, in the synthesis of the andibenin B core, TLC was used to monitor the reactions, with an Rf value of 0.57 (SiO₂, 1:2 EtOAc:hexanes) reported for one intermediate. nih.gov
Column chromatography is the standard method for the purification of bicyclo[2.2.2]octane derivatives on a laboratory scale. researchgate.net Silica gel is a commonly used stationary phase, and the choice of eluent is critical for achieving good separation.
Table 5: Chromatographic Data for Bicyclo[2.2.2]octane Derivatives
| Compound | Chromatographic Technique | Stationary Phase | Mobile Phase | Observed Parameter | Reference |
|---|---|---|---|---|---|
| Andibenin B intermediate | TLC | SiO₂ | 1:2 EtOAc:hexanes | Rf = 0.57 | nih.gov |
| Andibenin B intermediate | TLC | SiO₂ | 1:2 EtOAc:hexane | Rf = 0.40 | nih.gov |
| 4-Acetoxybicyclo[2.2.2]-octan-1-ol | GC-MS | - | - | Identified as major product | google.com |
Computational and Theoretical Studies on Bicyclo 2.2.2 Octane Systems
Electronic Structure and Reactivity Studies via Density Functional Theory (DFT)
Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the electronic properties and reactivity of bicyclo[2.2.2]octane derivatives. nih.govrroij.com DFT calculations, such as those at the B3LYP/6-311++G** level, have been employed to study substituent effects in 1-X-substituted bicyclooctane derivatives. nih.gov These studies have revealed that in saturated systems like the BCO core, electronic effects are transmitted primarily through bonds (inductive effect), as opposed to through space (field effect). nih.gov For instance, the introduction of substituents at the bridgehead positions influences the electronic distribution across the entire molecular skeleton.
In the context of 4-(hydroxymethyl)bicyclo[2.2.2]octan-1-ol, the two functional groups, a hydroxyl (-OH) and a hydroxymethyl (-CH₂OH) group, at the bridgehead positions (C-1 and C-4) will exert an inductive electron-withdrawing effect, influencing the reactivity of the entire molecule. DFT calculations can quantify these effects by analyzing parameters such as molecular orbital energies (HOMO-LUMO gap) and charge distribution. nih.govjst.go.jp For example, studies on related 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids have shown a clear correlation between the nature of the substituent and the electronic properties of the bicyclic system. nih.gov
Furthermore, DFT has been instrumental in understanding the reactivity in Diels-Alder reactions to form bicyclo[2.2.2]octane skeletons. nih.govjst.go.jp These calculations help in predicting the regioselectivity and stereoselectivity of such reactions by evaluating the energies of transition states and the frontier molecular orbitals (HOMO-LUMO) of the reactants. nih.govjst.go.jp
A high-throughput screening approach using DFT has been utilized to assess the electron transport properties of the broader bicyclo[2.2.2]octane class of molecules, systematically varying the constituent atoms. chemrxiv.org This research highlights the insulating properties of the saturated bicyclo[2.2.2]octane core, a feature that can be tuned by substituents. chemrxiv.orgresearchgate.net
| Study Focus | Computational Method | Basis Set | Key Findings | Reference |
|---|---|---|---|---|
| Substituent Effects | B3LYP | 6-311++G** | Inductive effects are transmitted through bonds. | nih.gov |
| Diels-Alder Reactions | B3LYP | 6-31(d,p) | HOMO-LUMO gap influences reaction selectivity. | jst.go.jp |
| Electron Transport | PBE | DZP | Bicyclo[2.2.2]octane core acts as a molecular insulator. | chemrxiv.org |
| Electronic Properties of Ligands | B3LYP | 6-31G(d,p) | Electron-donating ability of phosphine-substituted BCOs was quantified. | arkat-usa.org |
Conformational Analysis and Molecular Dynamics Simulations
The bicyclo[2.2.2]octane framework is characterized by a rigid structure where the six-membered rings are locked in a boat conformation. researchgate.net However, subtle conformational dynamics, such as twisting and bond vibrations, are present and can be investigated using molecular dynamics (MD) simulations and other conformational analysis methods.
MD simulations on solid bicyclo[2.2.2]octane have been performed to understand its properties, treating the molecules as rigid bodies. capes.gov.braip.org These simulations provide insights into the orientational disorder and phase transitions characteristic of plastic crystals like BCO. aip.org For substituted derivatives like this compound, the primary conformational flexibility would arise from the rotation of the hydroxymethyl group and the hydroxyl protons.
Molecular dynamics simulations have also been applied to more complex systems incorporating the BCO motif, such as liquid crystals and potential drug candidates, to understand their structure and dynamics. tandfonline.commdpi.com For example, in simulations of influenza polymerase inhibitors containing a bicyclo[2.2.2]octane fragment, the bicyclic core helps to pre-organize the molecule for optimal binding to its target. mdpi.com
| System Studied | Methodology | Focus of Study | Key Insight | Reference |
|---|---|---|---|---|
| Solid Bicyclo[2.2.2]octane | Molecular Dynamics | Phase transitions and orientational disorder. | Confirmed equipartition of molecular threefold axes around crystallographic axes. | capes.gov.braip.org |
| BCO-containing Liquid Crystals | Molecular Dynamics | Structure and dynamics in liquid crystal phases. | The rigid BCO core influences mesophase stability. | tandfonline.comtandfonline.com |
| BCO-containing Drug Candidates | Molecular Dynamics | Binding mode and conformational preferences. | The BCO scaffold serves as a rigid anchor for pharmacophores. | mdpi.com |
| Bicyclo-octanediols (BODOLs) | NMR Spectroscopy and Computational Methods | Structure of chiral catalysts. | Revealed the dimeric nature of Ti-BODOL complexes. | researchgate.net |
Investigation of Bridgehead Reactivity and Strained Bonds within Bicyclo[2.2.2]octanes
The bridgehead positions (C-1 and C-4) of the bicyclo[2.2.2]octane system are notable for their unique reactivity, which is a direct consequence of the strain inherent in the bicyclic structure. nasa.gov While BCO is less strained than smaller bicyclic systems like bicyclo[1.1.1]pentane, its geometry imposes constraints on bond angles and lengths, leading to strain energy. swarthmore.eduspectroscopyonline.com
Computational studies have quantified the strain in BCO and related molecules, which is crucial for understanding their chemical behavior. swarthmore.edu The inability to form a planar carbocation at the bridgehead makes S_N1-type reactions unfavorable, and the pyramidalization at the bridgehead carbons affects the acidity of adjacent protons. cdnsciencepub.com For example, computational studies on the deprotonation of bicyclo[2.2.2]octane-2,5-dione showed unexpectedly low reactivity at the bridgehead position. cdnsciencepub.com
The reactivity of functional groups attached to the bridgehead has been a subject of both experimental and computational investigation. nih.govresearchgate.net DFT calculations on bridgehead amines of bicyclo[1.1.1]pentane and bicyclo[2.2.2]octane have shown that the stereoelectronic effects of the ring system significantly influence the nucleophilicity of the amine. nih.govresearchgate.net Although the BCO amine is less reactive than its more strained BCP counterpart, the rigid framework still modulates its chemical properties compared to a simple acyclic amine. nih.govresearchgate.net In this compound, the bridgehead hydroxyl groups will have their acidity and reactivity influenced by the rigid BCO cage.
Furthermore, the strained C-C bonds within the BCO framework can be susceptible to cleavage under certain reaction conditions. researchgate.net Computational studies can model the reaction pathways and activation energies for such C-C bond cleavage reactions, which are valuable in the synthesis of complex molecules. researchgate.net
Elucidation of Reaction Mechanisms through Quantum Chemical Calculations
Quantum chemical calculations are indispensable for elucidating the detailed mechanisms of reactions involving bicyclo[2.2.2]octane systems. These calculations provide a molecular-level picture of the reaction pathways, including the structures of transition states and intermediates, which are often difficult or impossible to observe experimentally.
For instance, quantum chemical modeling has been used to study substituent effects in 1-monosubstituted bicyclooctane derivatives, confirming that the interactions are primarily inductive and transmitted through the sigma bond framework. nih.gov The mechanism of rearrangement reactions, a common feature in bicyclic chemistry, has also been investigated. Computational studies have examined the transition state energies associated with the bicyclo[2.2.2]octane to bicyclo[3.2.1]octane rearrangement, providing insights into the stereospecificity of such transformations. researchgate.net
Applications in Polymer Science and Advanced Materials
Role as Monomers in the Synthesis of Specialized Polymers
4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-ol can function as a diol monomer in polycondensation reactions to produce a variety of specialized polymers, most notably polyesters and polyurethanes. The incorporation of its rigid bicyclic structure into the polymer chain is a strategic approach to developing high-performance materials.
In the synthesis of polyesters , this compound can be reacted with dicarboxylic acids or their derivatives. The resulting polyester (B1180765) chains are characterized by the presence of the bulky bicyclo[2.2.2]octane unit, which restricts segmental motion. This restriction leads to a significant increase in the glass transition temperature (Tg) of the polymer, a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. nih.gov Research on analogous bicyclic diols has shown that the rigidity of the ring system contributes to higher melting points in the resulting polyesters. dss.go.th For instance, polyesters synthesized from 1,4-bis(hydroxymethyl)bicyclo[2.2.2]octane, a structurally similar diol, exhibit high melting points due to the rigid and symmetrical nature of the bicyclic ring. swaminathansivaram.in
For polyurethanes , this compound can be used as a chain extender or as part of the polyol component that reacts with diisocyanates. swaminathansivaram.in The properties of polyurethanes are highly tunable based on the chemical structure of the polyols and isocyanates used. nih.gov The introduction of the rigid bicyclo[2.2.2]octane moiety from this compound into the polyurethane backbone is expected to produce polymers with increased hardness, modulus, and thermal stability compared to those made with conventional linear diols.
The synthesis of these polymers typically involves well-established polymerization techniques such as melt or solution polycondensation. The choice of reaction conditions, catalysts, and co-monomers allows for the tailoring of the final polymer's properties to suit specific applications.
Development of Polymer Additives and Modifiers
Beyond its role as a primary monomer, this compound and its derivatives have potential applications as polymer additives and modifiers. The presence of two hydroxyl groups allows it to act as a crosslinking agent . When added to a polymer formulation with appropriate reactive groups, it can form covalent bonds between polymer chains, creating a three-dimensional network. This crosslinking can significantly enhance the mechanical strength, thermal stability, and chemical resistance of the material.
The rigid bicyclic structure can also be utilized to modify the properties of existing polymers. For example, it can be incorporated in small amounts into a polymer backbone to increase its Tg and improve its dimensional stability at elevated temperatures. This is particularly relevant for applications where materials are exposed to thermal stress.
Influence on Material Properties and Performance
The primary influence of incorporating the this compound moiety into a polymer is the enhancement of its thermal and mechanical properties.
Thermal Properties: The most significant effect is the increase in the glass transition temperature (Tg). The rigid and bulky nature of the bicyclo[2.2.2]octane ring system restricts the rotational freedom of the polymer chains, requiring more thermal energy for the onset of large-scale molecular motion. This leads to polymers that retain their rigidity and mechanical integrity at higher temperatures. Studies on polyimides derived from a bicyclo[2.2.2]octane-based dianhydride have shown high thermal stability, with decomposition temperatures often exceeding 400°C. ucl.ac.uk While specific data for polymers derived from this compound is not widely available, the trend observed with analogous bicyclic monomers strongly suggests a similar positive impact on thermal stability.
Solubility: Interestingly, the incorporation of bulky, non-planar alicyclic structures like the bicyclo[2.2.2]octane ring can also improve the solubility of otherwise rigid polymers in organic solvents. This is attributed to the disruption of efficient chain packing, which can hinder crystallization and allow for better solvent penetration. ucl.ac.uk This property is advantageous for the processing and fabrication of high-performance polymers.
The table below summarizes the expected influence of incorporating this compound into a polymer matrix, based on the established principles of polymer science and data from structurally related compounds.
| Property | Expected Influence of Incorporating this compound | Rationale |
| Glass Transition Temperature (Tg) | Increase | The rigid bicyclic structure restricts segmental motion of the polymer chains. |
| Thermal Stability | Increase | The stable C-C bonds of the bicyclic ring and the overall chain rigidity contribute to higher decomposition temperatures. |
| Mechanical Modulus | Increase | The stiff backbone provided by the bicyclic unit enhances the material's resistance to deformation. |
| Hardness | Increase | A more rigid polymer network generally results in a harder material. |
| Solubility | Potential Increase | The non-planar, bulky structure can disrupt chain packing and improve solubility in organic solvents. |
| Ductility | Potential Decrease | Increased rigidity can lead to a more brittle material with lower elongation at break. |
Applications in Medicinal Chemistry and Biological Research
Precursor for Therapeutic Agents and Pharmaceutical Intermediates
4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-ol and its close derivatives are recognized as important intermediates in the synthesis of complex therapeutic agents. The bifunctional nature of this diol, featuring primary and tertiary alcohol groups at opposite bridgehead positions, allows for selective chemical modifications. This makes it a versatile starting point for constructing more elaborate molecules.
A key application lies in the synthesis of modulators for biological targets. For instance, the closely related starting material, 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid, is a documented precursor for creating potent farnesoid X receptor (FXR) modulators. google.com FXR is a nuclear receptor crucial in bile acid, lipid, and glucose metabolism, making it a significant target for treating diseases like primary biliary cholangitis and non-alcoholic steatohepatitis. google.com The synthesis of these modulators showcases how the bicyclo[2.2.2]octane framework can be elaborated into complex drug candidates. google.com
The general class of 1,4-disubstituted bicyclo[2.2.2]octane derivatives is of great commercial interest, serving as key intermediates in the pharmaceutical industry. google.com The rigid bicyclic system provides a well-defined spatial arrangement of functional groups, which is a desirable feature in drug design for optimizing interactions with biological targets.
| Intermediate | Therapeutic Target/Agent | Reference |
| 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid | Farnesoid X Receptor (FXR) Modulators | google.com |
| Bicyclo[2.2.2]octane Derivatives | Various Pharmaceutical Agents | google.com |
Scaffolds for Antiviral Compound Development
The bicyclo[2.2.2]octane skeleton is a proven scaffold for the development of antiviral agents. Its rigid structure allows for the precise positioning of pharmacophoric groups to interact with viral targets. Research dating back to the 1970s identified amines derived from the bicyclo[2.2.2]octane and octene frameworks as possessing antiviral properties. nih.gov
More specifically, dihydroxylated derivatives of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid have been effectively used as scaffolds for creating antiviral agents. mdpi.com This highlights the importance of the 1,4-disubstituted bicyclo[2.2.2]octane core, a structural motif shared by this compound, in this therapeutic area. The ability to introduce various functional groups onto this rigid frame allows chemists to explore structure-activity relationships and optimize antiviral efficacy. Although direct antiviral studies on this compound are not prominently documented, its structural similarity to known antiviral scaffolds suggests its potential as a valuable building block in this field.
Modulation of Biological Receptors and Pathways
The defined and rigid geometry of the bicyclo[2.2.2]octane system makes it an excellent scaffold for designing ligands that can modulate biological receptors and pathways with high specificity.
As mentioned, derivatives of the 4-(hydroxymethyl)bicyclo[2.2.2]octane core are instrumental in developing farnesoid X receptor (FXR) modulators. google.com FXR activation plays a critical role in regulating a wide array of genes involved in metabolic and inflammatory pathways. google.com The bicyclic core helps to orient the interacting moieties of the drug molecule in a conformation that is optimal for binding to the receptor's ligand-binding pocket.
Furthermore, other bicyclo[2.2.2]octane derivatives, such as bicyclo[2.2.2]octane-1,4-diol, have been investigated for their potential interaction with Vascular Endothelial Growth Factor (VEGF) receptors, which are key targets in anti-cancer therapies. ccij-online.org In a separate line of research, a bicyclo[2.2.2]octane-based analogue was synthesized to probe the structure-activity relationship of selective estrogen receptor β (ERβ) agonists, demonstrating the utility of this scaffold in designing receptor-selective compounds. acs.org These examples underscore the potential of this compound as a foundational structure for creating novel receptor modulators.
| Bicyclic Scaffold | Receptor/Pathway | Therapeutic Area | Reference |
| 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid derivative | Farnesoid X Receptor (FXR) | Metabolic/Inflammatory Diseases | google.com |
| Bicyclo[2.2.2]octane-1,4-diol | VEGF Receptors | Cancer | ccij-online.org |
| Bicyclo[2.2.2]octane analogue | Estrogen Receptor β (ERβ) | Hormone-related conditions | acs.org |
Influence on Cellular Processes, including Amino Acid Transport
Synthetic amino acids built upon the bicyclo[2.2.2]octane framework are valuable tools for studying cellular processes, particularly amino acid transport. The constrained conformation of these molecules allows for the investigation of the specific structural requirements of amino acid transporters. nih.gov
For example, 2-amino-bicyclo[2.2.2]octane-2-carboxylic acid has been shown to selectively interfere with the levels of neutral amino acids in the cerebral cortex. mdpi.com This demonstrates that the rigid bicyclic structure can interact specifically with transport systems. While this compound is not an amino acid itself, its framework is a direct precursor to such structures. By modifying its hydroxyl groups into amino and carboxylic acid functionalities, it can be converted into novel probes for exploring the function and specificity of amino acid transport systems and other cellular processes.
Potential in Antifibrinolytic and Anti-inflammatory Agent Research
The bicyclo[2.2.2]octane core has shown significant promise in the development of antifibrinolytic agents. These drugs work by inhibiting the breakdown of fibrin, a key component of blood clots. A potent antifibrinolytic agent, 4-aminomethyl-bicyclo[2.2.2]octane-1-carboxylic acid, was developed based on the hypothesis that a rigid bicyclic nucleus would maximize activity. core.ac.uknasa.gov This compound proved to be significantly more potent than existing agents at the time. core.ac.uknasa.gov
The success of this closely related analogue suggests that the 1,4-disubstituted bicyclo[2.2.2]octane framework is highly suitable for designing antifibrinolytic drugs. This compound represents a key starting material that could be chemically converted to this class of compounds.
While direct research into the anti-inflammatory properties of this compound is limited, the general bicyclo[2.2.2]octane structure is found in various natural products and synthetic compounds with diverse biological activities, including anti-inflammatory effects. core.ac.uknih.govresearchgate.net Given the known links between the fibrinolytic and inflammatory systems, the potential of this scaffold in anti-inflammatory research remains an area for further exploration. core.ac.uk
Bioisosteric Applications in Drug Design
One of the most significant applications of the bicyclo[2.2.2]octane (BCO) scaffold in modern medicinal chemistry is its use as a bioisostere for the para-substituted phenyl ring. nih.govpharmablock.com Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a chemical compound.
Replacing a flat, two-dimensional phenyl ring with a three-dimensional, saturated BCO core can lead to substantial improvements in the physicochemical properties of a drug candidate. researchgate.net These improvements often include:
Enhanced Solubility: The disruption of planarity and aromaticity can reduce crystal lattice packing energy, leading to better aqueous solubility. pharmablock.com
Improved Metabolic Stability: Saturated aliphatic structures like BCO are often less susceptible to metabolic breakdown by enzymes such as cytochrome P450s compared to electron-rich aromatic rings. nih.gov
Reduced Lipophilicity: While the BCO core is larger, replacing a phenyl ring can sometimes lead to a more favorable lipophilicity profile, which is crucial for drug absorption, distribution, and clearance. researchgate.net
The distance between the 1 and 4 positions of the BCO scaffold is geometrically similar to that of a 1,4-disubstituted (para) phenyl ring, allowing it to maintain the correct orientation of substituents for binding to a biological target. pharmablock.com Therefore, this compound serves as a prime example of a bifunctional BCO building block that can be incorporated into drug molecules to leverage these bioisosteric advantages.
| Property | Bicyclo[2.2.2]octane (BCO) as a Bioisostere | Phenyl Ring |
| Dimensionality | 3D, Saturated | 2D, Aromatic |
| Solubility | Generally Improved | Often lower, prone to π-stacking |
| Metabolic Stability | Generally Higher | Often susceptible to oxidation |
| Key Advantage | Improves physicochemical properties while mimicking spatial arrangement | Common, well-understood scaffold |
Future Research Directions and Perspectives on 4 Hydroxymethyl Bicyclo 2.2.2 Octan 1 Ol
Exploration of Sustainable and Green Synthesis Methodologies
The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. Future research on 4-(hydroxymethyl)bicyclo[2.2.2]octan-1-ol will likely focus on greener and more sustainable production methods.
Current synthetic approaches to bicyclo[2.2.2]octane derivatives often rely on multi-step processes that may involve harsh reagents and generate significant waste. A key area of future investigation will be the development of catalytic, atom-economical reactions. For instance, exploring photochemical methods for the construction and functionalization of the bicyclo[2.2.2]octane skeleton is a promising avenue. researchgate.netnih.gov Light-driven reactions can often be conducted under mild conditions, reducing energy consumption and the need for hazardous reagents. researchgate.netnih.gov
Another important direction is the use of bio-based starting materials. Research into the synthesis of bicyclic diols from renewable resources, such as D-mannitol, has already been demonstrated for related structures. core.ac.uk Applying similar principles to produce this compound or its precursors could significantly improve the sustainability of its production. A patent has described a process for preparing 1,4-bicyclo[2.2.2]octane derivatives by treating 1,4-dimethylene cyclohexane (B81311) with an oxidizing agent in the presence of a transition metal catalyst, which could be a starting point for developing more sustainable methods. google.com
| Synthesis Strategy | Potential Advantages |
| Photochemical Synthesis | Mild reaction conditions, high atom economy, use of renewable energy. researchgate.netrsc.org |
| Bio-based Feedstocks | Reduced reliance on petrochemicals, potential for biodegradable derivatives. core.ac.uk |
| Catalytic Oxidations | Increased efficiency, reduced waste compared to stoichiometric reagents. google.com |
Development of Novel Derivatization and Functionalization Strategies
The two primary hydroxyl groups of this compound offer versatile handles for a wide range of chemical transformations. Future research will undoubtedly focus on exploiting these functional groups to create a diverse library of derivatives with tailored properties.
Selective functionalization of one hydroxyl group while leaving the other unmodified would open pathways to unsymmetrically substituted bicyclo[2.2.2]octane derivatives. This could be achieved through the use of protecting groups or by leveraging subtle differences in the reactivity of the two hydroxyls. Such derivatives could serve as valuable building blocks in organic synthesis and medicinal chemistry.
Furthermore, the conversion of the hydroxyl groups into other functionalities, such as amines, halides, or carboxylic acids, will be a key area of exploration. For example, the synthesis of 1-aminobicyclo[2.2.2]octane-2-carboxylic acid and its derivatives has highlighted the utility of functionalized bicyclo[2.2.2]octane scaffolds in creating chiral catalysts and foldamers. acs.orgnih.gov Similar strategies applied to this compound could lead to new classes of ligands and catalysts. The ability to perform functional group interconversions, such as the reduction of a carboxylic acid to an alcohol, has been demonstrated for related bicyclic compounds.
Expanded Applications in Emerging Chemical Technologies
The unique structural and physicochemical properties of the bicyclo[2.2.2]octane framework suggest that derivatives of this compound could find applications in several emerging technologies.
In materials science, the diol functionality of this compound makes it an ideal monomer for the synthesis of polyesters and other polymers. mdpi.comacs.org The rigidity of the bicyclo[2.2.2]octane unit can impart desirable properties to the resulting polymers, such as high thermal stability and specific mechanical characteristics. mdpi.commdpi.com Research into the synthesis of polyimides from bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride has shown that these materials can exhibit high glass transition temperatures and good solubility in organic solvents. mdpi.com Similarly, polyesters derived from the bicyclic diol Manx have shown increased tensile strength and elastic moduli. core.ac.uk The polymerization of functionalized bicyclic carbonates also presents a route to novel biodegradable polymers. rsc.orgacs.orgrsc.org
The development of cage-dense inorganic polymers using a phosphaza-bicyclo[2.2.2]octane connector highlights the potential for creating materials with unique microstructures and macroscopic properties. nih.gov
Integrated Computational and Experimental Approaches for Structure-Activity Relationship Studies
Understanding the relationship between the three-dimensional structure of a molecule and its biological activity or material properties is crucial for rational design. The rigid nature of the bicyclo[2.2.2]octane scaffold makes it an excellent platform for structure-activity relationship (SAR) studies. nih.govdrugdesign.orgmans.edu.egyoutube.com
Future research will likely involve a synergistic approach combining computational modeling and experimental validation. In silico studies can be used to predict the physicochemical properties, bioavailability, and potential biological targets of derivatives of this compound. researchgate.net For example, molecular modeling has been used to design spiro-bicyclo[2.2.2]octane derivatives as mimetics of the anticancer drug paclitaxel. lu.se Computational methods can also help in understanding the binding modes of these derivatives with biological macromolecules, such as enzymes and receptors. researchgate.netlu.seresearchgate.net
Experimental techniques, such as X-ray crystallography and NMR spectroscopy, will be essential for determining the precise three-dimensional structures of new derivatives and their complexes with biological targets. This information will be invaluable for refining computational models and guiding the design of next-generation compounds with enhanced activity and selectivity.
| Research Approach | Key Insights |
| Computational Modeling | Prediction of physicochemical properties, docking studies with biological targets. researchgate.netresearchgate.net |
| X-ray Crystallography | Precise determination of three-dimensional molecular structures. |
| NMR Spectroscopy | Conformational analysis in solution. |
| Experimental Bioassays | Validation of predicted biological activities. |
Advanced Applications in Drug Discovery and Material Innovation
The bicyclo[2.2.2]octane core is increasingly recognized as a valuable bioisostere for aromatic rings in drug design. nih.govresearchgate.netenamine.netresearchgate.netenamine.net Its three-dimensional structure can lead to improved physicochemical properties, such as increased solubility and metabolic stability, compared to its planar aromatic counterparts. nih.govenamine.net The replacement of a phenyl ring with a bicyclo[2.2.2]octane scaffold in the drug imatinib, for instance, has been studied. nih.govenamine.net
Derivatives of this compound could be explored as rigid scaffolds for the development of new therapeutic agents. The two hydroxyl groups provide attachment points for pharmacophoric groups, and the rigid core ensures a well-defined spatial orientation of these groups, which can lead to high-affinity binding to biological targets. The use of bicyclo[2.2.2]octane scaffolds in the design of inhibitors for targets such as the SARS-CoV-2 main protease has been investigated. researchgate.netnih.gov Furthermore, metal complexes incorporating bicyclo[2.2.2]octane ligands have shown promising cytotoxic activity against cancer cell lines. nih.gov
In the realm of material innovation, the diol can be used to create novel cross-linked polymers and functional materials. The rigid bicyclic unit can act as a strut in metal-organic frameworks (MOFs) or as a core for the synthesis of dendrimers and other complex macromolecular architectures. The synthesis and polymerization of 2,6,7-trioxabicyclo[2.2.2]octane and its derivatives have been explored, indicating the potential for creating a variety of polymeric structures from bicyclic monomers. acs.org
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
